(S)-2,5-dioxopyrrolidin-1-yl 3-((tert-butoxycarbonyl)amino)-3-phenylpropanoate
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Overview
Description
(S)-2,5-dioxopyrrolidin-1-yl 3-((tert-butoxycarbonyl)amino)-3-phenylpropanoate is a compound that features a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group serves as a protecting group for the amino function, preventing it from reacting under certain conditions until it is selectively removed.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,5-dioxopyrrolidin-1-yl 3-((tert-butoxycarbonyl)amino)-3-phenylpropanoate typically involves the reaction of an amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic addition-elimination, forming a tetrahedral intermediate that collapses to yield the Boc-protected product .
Industrial Production Methods
In industrial settings, the preparation of Boc derivatives often employs continuous flow microreactor systems, which allow for precise control over reaction conditions and improved yields . These systems facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more efficient and scalable.
Chemical Reactions Analysis
Types of Reactions
(S)-2,5-dioxopyrrolidin-1-yl 3-((tert-butoxycarbonyl)amino)-3-phenylpropanoate undergoes several types of chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine acts as a nucleophile.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Substitution: Various electrophiles, depending on the desired substitution product
Major Products Formed
Deprotection: Free amine
Substitution: Substituted derivatives, depending on the electrophile used
Scientific Research Applications
(S)-2,5-dioxopyrrolidin-1-yl 3-((tert-butoxycarbonyl)amino)-3-phenylpropanoate is widely used in scientific research, particularly in the fields of chemistry and biology. Its applications include:
Peptide Synthesis: The Boc group is commonly used to protect amino groups during peptide synthesis, allowing for selective deprotection and subsequent coupling reactions.
Drug Development: The compound is used in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of (S)-2,5-dioxopyrrolidin-1-yl 3-((tert-butoxycarbonyl)amino)-3-phenylpropanoate primarily involves the protection and deprotection of amino groups. The Boc group stabilizes the amino function, preventing it from participating in unwanted side reactions. Upon exposure to acidic conditions, the Boc group is cleaved, releasing the free amine, which can then engage in further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
N-Cbz-protected Amino Acids: These compounds use the carbobenzyloxy (Cbz) group for amino protection, which can be removed by catalytic hydrogenation.
Fmoc-protected Amino Acids: The fluorenylmethyloxycarbonyl (Fmoc) group is another common protecting group, removed under basic conditions.
Uniqueness
(S)-2,5-dioxopyrrolidin-1-yl 3-((tert-butoxycarbonyl)amino)-3-phenylpropanoate is unique due to the mild conditions required for Boc deprotection, making it particularly useful in sensitive synthetic applications. The Boc group also offers stability under a wide range of reaction conditions, which is advantageous in multi-step synthesis .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O6/c1-18(2,3)25-17(24)19-13(12-7-5-4-6-8-12)11-16(23)26-20-14(21)9-10-15(20)22/h4-8,13H,9-11H2,1-3H3,(H,19,24)/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKZOXKYMMKPCJ-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)ON1C(=O)CCC1=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)ON1C(=O)CCC1=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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